N-(6-chloro-1,3-benzothiazol-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S2/c18-11-2-3-13-14(7-11)25-17(20-13)21-16(22)10-1-4-15(19-8-10)23-12-5-6-24-9-12/h1-4,7-8,12H,5-6,9H2,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYFUAPKVYBIHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chlorobenzo[d]thiazole intermediate, which is then coupled with a nicotinamide derivative. The key steps include:
Formation of Chlorobenzo[d]thiazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The chlorobenzo[d]thiazole intermediate is then reacted with a nicotinamide derivative in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of Tetrahydrothiophenyl Group: This step involves the nucleophilic substitution reaction where the tetrahydrothiophenyl group is introduced to the nicotinamide core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDCI, DCC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups.
Scientific Research Applications
N-(6-chloro-1,3-benzothiazol-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
Compound A : 6-(2,3-Dimethylphenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide (CAS: 321521-93-1)
- Core structure : Pyridine-3-carboxamide.
- Substituents: Pyridine 6-position: 2,3-Dimethylphenoxy (aromatic ether). Amide nitrogen: 2-Oxothiolan-3-yl (tetrahydrothiophen-3-yl with a ketone).
- Key differences: The target compound’s benzothiazole replaces Compound A’s 2-oxothiolan group at the amide nitrogen. The dimethylphenoxy substituent in Compound A is bulkier and more lipophilic than the thiolan-3-yloxy group in the target compound.
Compound B : 1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide
- Core structure : Piperidinecarboxamide.
- Substituents :
- Amide nitrogen: 6-Chloro-1,3-benzothiazol-2-yl (identical to the target compound).
- Piperidine 1-position: Acetyl group.
- Key differences: The piperidinecarboxamide core replaces the pyridine-3-carboxamide in the target compound.
- Implications : Piperidine’s flexibility may allow for better conformational adaptation in binding pockets compared to the rigid pyridine ring .
Compound C : Asciminib (ABL001; N-(4-(chlorodifluoromethoxy)phenyl)-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-3-yl)-pyridine-3-carboxamide)
- Core structure : Pyridine-3-carboxamide.
- Substituents :
- Pyridine 5-position: 1H-pyrazol-3-yl (heteroaromatic).
- Pyridine 6-position: (3R)-3-Hydroxypyrrolidin-1-yl (chiral, hydroxylated heterocycle).
- Amide nitrogen: 4-(Chlorodifluoromethoxy)phenyl (halogenated aryl).
- Key differences :
- Asciminib’s substituents are optimized for allosteric kinase inhibition (e.g., BCR-ABL1), whereas the target compound’s thiolan-3-yloxy and benzothiazole groups suggest a distinct binding profile.
- The chlorodifluoromethoxy group in Asciminib enhances electronegativity and steric bulk compared to the chloro-benzothiazole in the target compound .
Comparative Data Table
Research Findings and Implications
- Structural Flexibility vs. Rigidity : The pyridine core in the target compound and Asciminib provides rigidity for target engagement, while Compound B’s piperidine may allow adaptive binding .
- Electrophilic Substituents : The chloro group in the target compound and Asciminib’s chlorodifluoromethoxy group suggest divergent strategies for enhancing binding (e.g., halogen bonding vs. steric hindrance) .
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound features a complex structure that includes a benzothiazole moiety and a pyridine carboxamide. Its chemical formula is C_{14}H_{14}ClN_{3}O_{2}S, and it is characterized by the following structural components:
- Benzothiazole : Known for its diverse biological activities.
- Pyridine Carboxamide : Often associated with various pharmacological effects.
- Thiolane : Contributes to the compound's unique reactivity.
Anticonvulsant Activity
A study on related benzothiazole derivatives indicated that compounds with similar structures exhibited significant anticonvulsant properties. In particular, a series of 1,3-benzothiazol-2-yl benzamides were evaluated for their ability to reduce seizure activity in animal models. The results showed that these compounds were effective in the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test, suggesting a potential for this compound to exhibit similar effects .
The mechanisms through which this compound may exert its biological effects could involve:
- Inhibition of Enzymatic Activity : Similar compounds often act by inhibiting enzymes critical for cellular functions in pathogens.
- Modulation of Ion Channels : Anticonvulsant agents typically interact with neurotransmitter systems or ion channels in the nervous system.
- Disruption of Cellular Membranes : Antifungal agents often disrupt fungal cell membranes, leading to cell death.
Study 1: Anticonvulsant Evaluation
In a pharmacological evaluation, several benzothiazole derivatives were synthesized and tested for anticonvulsant activity. The study found that compounds with similar structural features to this compound demonstrated significant efficacy in reducing seizure frequency without notable neurotoxicity .
Study 2: Antifungal Screening
Another investigation focused on the antifungal properties of various substituted phenyl derivatives. Compounds were screened against multiple Candida strains, revealing that certain derivatives exhibited superior inhibition compared to standard antifungal treatments like fluconazole. While direct data on the target compound was not available, the findings support the hypothesis that similar structures may possess comparable antifungal efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(6-chloro-1,3-benzothiazol-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example:
- Step 1 : React 6-chloro-1,3-benzothiazol-2-amine with activated pyridine-3-carboxylic acid derivatives (e.g., acyl chlorides) in dimethylformamide (DMF) under reflux to form the benzothiazole-carboxamide core .
- Step 2 : Introduce the thiolan-3-yloxy group via nucleophilic substitution or Mitsunobu reaction, using thiolan-3-ol and a coupling agent like DIAD (diisopropyl azodicarboxylate) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the final product .
Q. How can the compound’s structural integrity be confirmed after synthesis?
- Methodological Answer : Use a combination of:
- X-ray crystallography : Refine crystal structures using SHELXL for high-resolution data, ensuring accurate bond-length and angle measurements .
- Spectroscopy : Perform - and -NMR in deuterated solvents (e.g., DMSO-) to verify proton environments and carbon frameworks. IR spectroscopy confirms functional groups like amide C=O stretches (~1650 cm) .
Q. What solvents are suitable for solubility testing of this compound?
- Methodological Answer : Prioritize polar aprotic solvents (e.g., DMSO, DMF) due to the compound’s amide and ether moieties. Moderate solubility in ethanol or methanol is expected, as seen in structurally analogous pyridine-carboxamides . Conduct gradient solubility assays at 25°C with agitation to determine saturation points.
Advanced Research Questions
Q. How to design experiments assessing the compound’s biological activity against microbial targets?
- Methodological Answer :
- Assay Design : Use the agar diffusion method (e.g., cup-plate assay) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include controls like ciprofloxacin .
- Dose-Response : Prepare serial dilutions (1–256 µg/mL) to calculate minimum inhibitory concentrations (MICs) via microbroth dilution. Measure optical density at 600 nm post-24h incubation .
Q. How can structure-activity relationship (SAR) studies be conducted for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace thiolan-3-yloxy with oxetan-3-yloxy) and compare bioactivity .
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., bacterial enzymes). Validate poses with molecular dynamics simulations (e.g., GROMACS) .
Q. How to resolve contradictions in crystallographic data during structural refinement?
- Methodological Answer :
- Refinement Strategy : Apply SHELXL’s restraints for disordered regions (e.g., thiolan ring). Cross-validate with DFT-calculated bond lengths (B3LYP/6-31G* basis set) .
- Validation Tools : Use checkCIF (CCDC) to identify outliers in thermal parameters or bond angles .
Q. What computational methods predict the compound’s interaction with metabolic enzymes?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
